Iodohippuric acid I-125
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58861-30-6 |
|---|---|
Molecular Formula |
C9H8INO3 |
Molecular Weight |
303.07 g/mol |
IUPAC Name |
2-[(2-(125I)iodanylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10-2 |
InChI Key |
CORFWQGVBFFZHF-CKWBHOIGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)[125I] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)I |
Origin of Product |
United States |
Historical and Foundational Academic Research Context of Iodohippuric Acid Radiolabeling
Early Methodological Developments in Radioiodination of Hippuric Acid Derivatives
The journey of radioiodinated hippuric acid began with fundamental chemical synthesis. The non-radioactive hippuric acid was first synthesized in 1853 by French chemist Victor Dessaignes, who reacted the zinc salt of glycine (B1666218) with benzoyl chloride. wikipedia.org This method, a variation of the Schotten-Baumann reaction, remains a cornerstone for preparing the foundational molecule. wikipedia.orggoogle.com The synthesis involves the acylation of glycine with benzoyl chloride to form the basic hippuric acid structure. wikipedia.org
The first successful radioiodination of ortho-iodohippuric acid (OIH) was reported in 1960 by Tubis and colleagues. wikipedia.org For many years, OIH labeled with Iodine-131 (¹³¹I) was the primary radiopharmaceutical for renography. wikipedia.org Early methods for incorporating radioactive iodine often involved high temperatures or harsh oxidizing conditions. nih.govmdpi.com These initial techniques were foundational but limited the scope of radiolabeling, especially for more sensitive molecules. nih.gov
The general process for producing radioiodinated compounds starts with a radioactive iodide, typically in the form of sodium iodide (Na*I) in a sodium hydroxide (B78521) solution. nih.govmdpi.com The efficiency of these early syntheses was evaluated based on radiochemical yield (RCY), which measures the activity of the isolated product as a percentage of the initial radioactivity used. mdpi.com A significant early method involved the direct substitution of a stable iodine atom on the molecule with a radioiodine isotope, a process known as isotopic exchange. iaea.org This could be achieved by heating the compound with radioactive iodide in a suitable solvent. iaea.org
Evolution of Radioiodination Techniques for Ortho- and Meta-Iodohippuric Acid Isomers
As research progressed, more refined techniques emerged for the specific radioiodination of ortho- and meta-iodohippuric acid isomers. The synthesis of m-iodohippuric acid, for instance, starts with m-iodobenzoic acid, which is converted to m-iodobenzoyl chloride and then reacted with glycine. google.com
A significant advancement was the discovery of catalytic effects in the labeling process. Studies revealed that the presence of copper sulfate (B86663) (CuSO₄) has a profound catalytic effect on the isotopic exchange reaction for o-iodohippuric acid. osti.gov This catalysis not only accelerated the reaction but also allowed it to proceed at lower temperatures, leading to higher yields and better control over the formation of impurities like o-iodobenzoic acid. osti.gov Yields for radioiodination of o-iodohippuric acid, which had previously ranged from 2% to 57%, reached as high as 98% with the use of copper sulfate. umich.eduscispace.com
Another evolutionary step was the use of different reaction media to facilitate the exchange. Pivalic acid was successfully employed as an exchange medium for the radioiodination of o-iodohippuric acid, proving to be an effective alternative. umich.eduscispace.com Furthermore, nucleophilic halogen exchange reactions became a fundamental approach for incorporating radioiodine. smolecule.com This method involves radioactive iodide anions replacing other halogens (like nonradioactive iodine, bromine, or chlorine) on a precursor molecule. nih.govsmolecule.com The efficiency of this nucleophilic substitution is enhanced when the substrate contains electron-withdrawing groups. nih.govsmolecule.com
Historical Academic Research on Isotope Exchange Reactions for Iodine-125 (B85253) Incorporation
Isotope exchange is a key method for labeling iodohippuric acid with Iodine-125. This process involves the direct replacement of a stable iodine-127 atom on the hippuric acid molecule with a radioactive iodine-125 atom. nih.govacs.org The reaction is typically performed at high temperatures, often in a molten state or in an appropriate solvent. iaea.orgacs.org
Academic research has delved into the chemical and thermodynamic parameters of this isotopic exchange reaction. One effective medium for this reaction is molten ammonium (B1175870) acetate (B1210297), which facilitates the exchange at temperatures around 120°C. smolecule.comnih.gov The radiochemical yield of I-125 labeled ortho-, meta-, and para-iodohippuric acid isomers was found to increase significantly with the amount of ammonium acetate used. smolecule.com This is attributed to the thermal decomposition of ammonium acetate, which creates the acidic environment required for the exchange reaction to proceed efficiently. smolecule.com
Kinetic studies have shown that these isotopic exchange reactions follow second-order kinetics. smolecule.comnih.gov The rate of reaction is dependent on the concentrations of both the iodohippuric acid isomer and the radioiodide ion. smolecule.com Research demonstrated that the exchange occurs more rapidly for the ortho- and para-isomers compared to the meta-isomer. smolecule.comnih.gov The activation energies for the exchange reaction in molten ammonium acetate were determined to be 10.01, 10.11, and 9.92 kcal mol⁻¹ for the ortho-, meta-, and para-isomers, respectively. smolecule.com
Interactive Table: Isotope Exchange Reaction Kinetics for Iodohippuric Acid Isomers
| Isomer | Specific Rate Constant (mol⁻¹ min⁻¹ at 120°C) | Activation Energy (kcal mol⁻¹) |
| ortho-Iodohippuric Acid | 0.8034 | 10.01 |
| meta-Iodohippuric Acid | 0.698 | 10.11 |
| para-Iodohippuric Acid | 0.933 | 9.92 |
| Data derived from studies on isotopic exchange reactions in molten ammonium acetate. smolecule.com |
Influence of Radioisotope Choice (e.g., I-125, I-131, I-123) on Radiochemical Synthesis and Research Applications
The choice of iodine radioisotope—primarily I-125, I-131, and I-123—has a significant impact on both the radiochemical synthesis and the subsequent research applications of iodohippuric acid. acs.org Each isotope possesses distinct physical characteristics that make it more or less suitable for certain purposes. wikipedia.orgkarger.com
Iodine-131 (¹³¹I) was the first isotope used to label OIH. wikipedia.org It has a relatively long half-life of 8 days and emits high-energy gamma rays (364 keV) along with beta particles. wikipedia.org While acceptable for early probe studies, these characteristics are suboptimal for modern gamma camera imaging, which requires higher activities and lower energy gamma emissions. wikipedia.orgsnmjournals.org The long half-life of ¹³¹I means that the preparation time for labeling is not a critical factor. karger.com However, commercial ¹³¹I-hippuran preparations have been shown to be subject to significant decomposition over time. iaea.org
Iodine-123 (¹²³I) is often considered more ideal for in vivo studies. karger.com It has a short half-life of 13.3 hours and emits a lower-energy gamma ray (159 keV), which is well-suited for gamma cameras. wikipedia.orgkarger.com This allows for the administration of higher activities, resulting in high-quality functional images. wikipedia.orgrsna.org The short half-life, however, necessitates a rapid labeling procedure. karger.com ¹²³I is produced in a cyclotron, and depending on the production method, can be contaminated with other iodine isotopes like I-124, which can degrade image quality. karger.comsnmjournals.orgtandfonline.com
Iodine-125 (¹²⁵I) has a long half-life of 59.4 days and emits low-energy gamma radiation (35.5 keV) and X-rays (27 keV). mdpi.com The low photon energy is not optimal for imaging, but its long half-life makes it a valuable tool for research and preclinical studies, such as investigating the pharmacokinetics, metabolism, and biodistribution of molecules. mdpi.comncats.io It is also used in the development and quality control of radiopharmaceuticals, where stability over a longer period is advantageous. iaea.orgpsu.edusnmjournals.org Studies have compared I-125 and I-131 labeled hippuran for isotope nephrograms. ncats.io The stability of I-125 hippuran has also been a subject of study, with findings indicating an increase in radiochemical impurities during storage. psu.edusnmjournals.org
The principle of matching the physical half-life of the radionuclide with the biological half-life of the molecule being labeled is a guiding rule in radiopharmaceutical development. acs.org The diverse properties of the iodine isotopes have allowed for a broad range of applications, from high-resolution clinical imaging with ¹²³I to foundational metabolic research with ¹²⁵I. mdpi.comkarger.com
Interactive Table: Comparison of Iodine Radioisotopes Used in Hippuran Labeling
| Radioisotope | Half-Life | Principal Photon Energy | Primary Emission | Common Application Context |
| Iodine-125 (I-125) | 59.4 days | 35.5 keV | Gamma, X-ray | Preclinical research, metabolic studies, in vitro assays. mdpi.com |
| Iodine-131 (I-131) | 8.02 days | 364 keV | Beta, Gamma | Early renography studies, therapeutic applications. wikipedia.org |
| Iodine-123 (I-123) | 13.3 hours | 159 keV | Gamma (Electron Capture) | Diagnostic imaging (gamma camera), renal function studies. wikipedia.orgkarger.com |
| This table summarizes the key physical properties and primary research and clinical contexts for the main iodine radioisotopes used to label hippuric acid. |
Radiochemical Synthesis and Production Methodologies for Iodohippuric Acid I 125
Precursor Compound Design and Chemical Synthesis for I-125 Incorporation
Organotin compounds, particularly those with trialkylstannyl groups (like tributylstannyl or trimethylstannyl), are highly effective precursors for radioiodination. nih.govacs.org This strategy, known as iododestannylation, involves an electrophilic substitution reaction where the carbon-tin bond is cleaved and replaced by a carbon-iodine bond. nih.gov
To overcome the limitations associated with stannyl (B1234572) precursors, alternative non-stannyl labeling approaches have been developed. A prominent alternative involves the use of aryl boronic acid or aryl boronic ester precursors. nih.govresearchgate.net Copper-mediated radioiodination of these boron-based precursors has emerged as a powerful method. nih.govresearchgate.net This approach is attractive because the precursors are often more stable than their stannyl counterparts and the reactions can proceed under mild conditions, often at room temperature and open to the air, without the need for complex starting materials. researchgate.net
Other non-stannyl precursors include compounds suitable for isotopic exchange, where the precursor is simply non-radioactive o-iodohippuric acid itself. snmjournals.org Additionally, aromatic amines can serve as precursors through the formation of diazonium salts or stabilized triazenes, which can then be substituted with radioiodide. revvity.com These alternative strategies expand the toolkit for radiochemists, offering different pathways to achieve efficient I-125 incorporation based on the stability and reactivity of the target molecule.
Direct and Indirect Radioiodination Techniques
Radioiodination techniques are the chemical reactions that attach the I-125 isotope to the precursor molecule. These methods are generally classified as electrophilic, where an oxidized form of iodine attacks the precursor, or nucleophilic, where the iodide anion itself is the reactive species.
Electrophilic iodination is a widely used strategy for incorporating radioiodine into aromatic rings, especially those activated by electron-donating groups. umich.edu The process requires an oxidizing agent to convert the radioiodide anion (I⁻), typically supplied as Na¹²⁵I, into a reactive electrophilic species like I⁺. nih.gov
Common oxidizing agents include:
Chloramine-T (N-chloro-p-toluenesulfonamide): This is a strong oxidizing agent that facilitates rapid and efficient iodination. dntb.gov.uaresearchgate.net However, its harsh nature can sometimes lead to oxidative damage of sensitive molecules. researchgate.net Studies have shown that increasing the amount of Chloramine-T can increase the radiochemical yield to a point, after which the yield may decrease due to the formation of undesirable byproducts. smolecule.com
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): Iodogen is a milder, solid-phase oxidizing agent. dntb.gov.uaiaea.org It is insoluble in water and is typically coated on the inside of the reaction vial. iaea.org The reaction occurs at the solid-liquid interface, which minimizes the exposure of the substrate to the oxidizing agent in the solution, thereby reducing potential damage to the molecule. revvity.comnih.gov This method has been successfully used to label various organic molecules, including ortho-iodohippuric acid. iaea.orgresearchgate.net
The choice between Chloramine-T and Iodogen often depends on the stability of the precursor molecule to oxidative conditions. revvity.com
| Oxidizing Agent | Key Characteristics | Advantages | Disadvantages |
|---|---|---|---|
| Chloramine-T | Soluble, strong oxidizing agent. dntb.gov.uaresearchgate.net | High reaction efficiency, rapid kinetics. smolecule.com | Can cause oxidative damage to sensitive substrates. researchgate.net |
| Iodogen | Insoluble (solid-phase) oxidizing agent. revvity.comiaea.org | Milder reaction conditions, minimizes substrate exposure to oxidant. revvity.comiaea.org | Reaction rates can be slower compared to Chloramine-T. nih.gov |
Nucleophilic radioiodination involves the radioactive iodide anion (¹²⁵I⁻) acting as a nucleophile to displace a leaving group on the precursor molecule. smolecule.com This method is particularly effective for precursors with electron-withdrawing groups. smolecule.com The most common form of this reaction is halogen exchange, where ¹²⁵I⁻ replaces a non-radioactive halogen atom (like bromine or iodine-127) on the aromatic ring. nih.gov
To facilitate this exchange, which can otherwise be slow, catalysts are often employed. Copper(I) salts have proven to be highly effective catalysts for nucleophilic aromatic substitution. nih.govfrontiersin.org The Cu(I)-assisted reaction is believed to proceed through the formation of an intermediate copper-aryl halide complex, which makes the aromatic carbon more susceptible to nucleophilic attack by the radioiodide. nih.gov This method has become a well-established and versatile technique for radioiodination, allowing for high radiochemical yields under controlled, often acidic, aqueous conditions. vu.nl The use of copper catalysts has been successfully applied to achieve nearly quantitative radioiodination of o-iodohippuric acid. umich.edu
Isotopic exchange is a specific type of nucleophilic substitution where a stable iodine-127 atom already present in the iodohippuric acid molecule is swapped for a radioactive iodine-125 (B85253) atom. snmjournals.orgiaea.org This is a direct and straightforward labeling method, as the precursor and the product are chemically identical, simplifying purification. snmjournals.orgumich.edu
The efficiency of isotopic exchange is highly dependent on reaction conditions. Key parameters that are optimized include:
Temperature: Higher temperatures generally increase the reaction rate. For example, labeling of o-iodohippuric acid has been performed at 170°C. karger.com
Reaction Medium: While the exchange can be done in solvents, it is often more efficient when performed in a molten state (a "melt"). iaea.org Pivalic acid has been used as a melt medium, with reactions showing completion within an hour at 155°C. umich.edu Another effective medium is molten ammonium (B1175870) acetate (B1210297) (m.p. 114°C), which can produce radiochemical yields of over 97%. smolecule.comiaea.org The thermal decomposition of ammonium acetate helps create the acidic pH required for the exchange. smolecule.com
Catalysts: As in other nucleophilic substitutions, copper salts (e.g., copper sulfate) are effective catalysts, significantly increasing the radiochemical yield. umich.edu The presence of platinum or palladium ions has also been shown to facilitate the exchange reaction. iaea.org
pH: The pH of the reaction mixture is critical. Good radiochemical yields have been obtained at a sodium hydroxide (B78521) concentration of 0.03 M, while higher concentrations (e.g., 0.1 M) can inhibit the reaction. smolecule.com
Kinetic studies have shown that the isotopic exchange follows second-order kinetics, and the rate of exchange differs for the isomers of iodohippuric acid. smolecule.com The para- and ortho-isomers tend to exchange more rapidly than the meta-isomer. smolecule.comiaea.org
| Isomer | Specific Rate Constant (mol⁻¹ min⁻¹) | Activation Energy (kcal mol⁻¹) |
|---|---|---|
| ortho-Iodohippuric acid | 0.8034 | 10.01 |
| meta-Iodohippuric acid | 0.698 | 10.11 |
| para-Iodohippuric acid | 0.933 | 9.92 |
Optimization of Radiochemical Reaction Conditions for Yield and Purity
The successful synthesis of Iodohippuric Acid I-125 hinges on the careful control of several reaction parameters. Temperature, pH, and reaction time, along with the strategic use of oxidizing and reducing agents, are critical to maximizing the radiochemical yield and ensuring the final product's purity.
Temperature, pH, and Reaction Time Effects
The interplay of temperature, pH, and reaction duration is crucial in the isotopic exchange labeling of iodohippuric acid.
Temperature: Higher temperatures generally accelerate the rate of isotopic exchange. For instance, in the melt-exchange reaction method, heating inactive m-iodohippuric acid with a radioactive iodine source is conducted at temperatures ranging from 156°C to 170°C, with a preferred range of 160°C to 162°C. google.com This thermal agitation provides the necessary activation energy for the nucleophilic substitution of the stable iodine atom with the radioactive isotope. iaea.org Studies have systematically investigated the effect of temperature on radiochemical yield, noting that while higher temperatures can improve reaction rates, they may also lead to an increase in side reactions and decomposition products. smolecule.com For some radioiodination procedures, the reaction can proceed efficiently within 10 minutes at room temperature (20-25°C). smolecule.com
pH: The pH of the reaction medium significantly influences the radiochemical yield. An acidic pH is often required for the isotopic exchange reaction to proceed effectively. smolecule.com For example, the in situ thermal decomposition of ammonium acetate in molten media exchange reactions renders the final pH of the reaction mixture on the acidic side, which is favorable for the exchange. smolecule.com Conversely, an excess of sodium hydroxide, leading to a highly alkaline environment (e.g., 0.1 M), has been shown to inhibit the yield of the isotopic exchange reaction to less than 75%. smolecule.com Good radiochemical yields have been obtained at a lower sodium hydroxide concentration of 0.03 M. smolecule.com One method specifies a pH range of 3.5 to 6.0 for the reaction mixture. iaea.org
Reaction Time: The duration of the reaction is another critical factor. In the melt-exchange method, a reaction time of 10 to 60 minutes is typical, with 20 to 40 minutes being preferable. google.com The reaction kinetics for the isotopic exchange of radioiodine with iodohippuric acid isomers have been shown to follow second-order kinetics, with the rate depending on the concentrations of both the iodohippuric acid isomer and the radioiodine. smolecule.com
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimal Range/Value | Notes | Source |
|---|---|---|---|
| Temperature | 160°C - 162°C | For melt-exchange reaction. | google.com |
| 20°C - 25°C | For certain room temperature procedures. | smolecule.com | |
| pH | 3.5 - 6.0 | General reaction condition. | iaea.org |
| Acidic | Required for efficient isotopic exchange. | smolecule.com | |
| Reaction Time | 20 - 40 minutes | For melt-exchange reaction. | google.com |
| 1 - 10 minutes | For specific platinum or palladium catalyzed reactions. | iaea.org |
Role of Oxidants and Reducing Agents in Radiosynthesis
In many radioiodination reactions, the radioactive iodide (I-) must first be oxidized to a more reactive electrophilic species (I+). nih.gov This is a crucial step for electrophilic substitution onto the aromatic ring of the precursor molecule.
Oxidizing Agents: Various oxidizing agents are employed to facilitate this conversion. Common examples include:
Chloramine-T: Used in the direct radioiodination of Fab fragments, a type of antibody fragment. aacrjournals.org
N-chlorosuccinimide (NCS): Utilized in the radioiodination of precursors like maleimidoethyl 3-(tri-n-butylstannyl)hippurate. acs.org
Hydrogen Peroxide (H₂O₂): Can be used as an oxidizing agent, sometimes in combination with hydrochloric acid. researchgate.netiaea.org
The choice of oxidant can influence the reaction's efficiency and the purity of the final product. For instance, in the radioiodination of epidepride, hydrogen peroxide was found to yield a higher radiochemical yield compared to chloramine-T. iaea.org
Reducing Agents: Following the oxidation and labeling steps, a reducing agent is often added to quench any remaining oxidizing agent. This prevents further unwanted reactions, such as the iodination of sensitive residues in proteins or antibodies. aacrjournals.org
Sodium bisulfite and sodium thiosulfate (B1220275) are commonly used for this purpose. google.comaacrjournals.orgacs.org For example, sodium bisulfite is used to neutralize any residual N-chlorosuccinimide. aacrjournals.org Small amounts of sodium thiosulfate can also be added to the radioactive iodide solution for stabilization. google.com
Catalysts: In some methods, catalysts are used to promote the exchange reaction. For example, copper sulfate (B86663) pentahydrate has been identified as an effective catalyst for nucleophilic exchange reactions. smolecule.com Another method utilizes platinum or palladium ions to catalyze the reaction. iaea.org
Purification Methodologies for Radiosynthesized this compound
After synthesis, the crude product contains the desired this compound along with unreacted starting materials and various impurities. Therefore, rigorous purification is essential to ensure the final product's quality. snmjournals.org
Chromatographic Separation Techniques (e.g., HPLC, TLC, Paper Chromatography)
Chromatography is a cornerstone of purification and quality control in the production of radiopharmaceuticals.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating this compound from impurities like free iodide and iodobenzoic acid. researcher.lifeacs.org The separation can be optimized by adjusting the pH of the eluent. For instance, an eluent of methanol (B129727) and 0.1 M acetic acid (30:70) adjusted to pH 4.0 provides effective separation. researcher.life Size-exclusion HPLC is also used to determine the radiochemical purity of labeled antibody fragments. aacrjournals.org
Thin-Layer Chromatography (TLC): TLC is widely used for routine purity control. google.com It can effectively separate the desired product from impurities such as free iodide, o-iodobenzoic acid, and glycyl hippuran. smolecule.comsnmjournals.org Different solvent systems are used depending on the specific separation required. For example, a mixture of n-butanol, glacial acetic acid, and water (6:1.5:2.5) can be used on cellulose (B213188) plates to check for free iodide and on silica (B1680970) gel plates to separate from m-iodobenzoic acid. google.com
Paper Chromatography (PC): Paper chromatography is another method used for analysis, with specific solvent systems to separate protein-bound radioactivity from free iodine and other impurities. acs.org
Table 2: Chromatographic Separation of Iodohippuric Acid and Related Compounds
| Compound | TLC Rf Value (Silica Gel) | PC Rf Value | Notes | Source |
|---|---|---|---|---|
| Iodohippuric Acid | ~0.4 | 0.25 | Mobile phase for TLC: n-butanol/glacial acetic acid/water. Mobile phase for PC: chloroform/methanol/water. | smolecule.comacs.org |
| Free Iodide | 0.0 (at origin) | 0.6 - 0.65 | smolecule.comacs.org | |
| o-Iodobenzoic Acid | 0.8 - 0.9 (near solvent front) | 0.9 - 0.95 | smolecule.comacs.org | |
| m-Iodobenzoic Acid | 0.72 | 0.9 - 0.95 | google.comacs.org |
Recrystallization and Precipitation Strategies
Recrystallization is a classic and effective method for purifying solid compounds. After synthesis, the crude m-iodohippuric acid can be precipitated by acidifying the alkaline solution with hydrochloric acid. google.com The resulting precipitate is then washed and recrystallized. A solvent mixture of ethanol, water, and isopropyl ether (in a 4:4:1 ratio) has been shown to be effective for recrystallization, yielding colorless crystals free from contamination. google.com This process helps to remove impurities such as m-iodobenzoic acid. google.com
Considerations for Research-Scale Production and Yield Consistency
For research-scale production, consistency in yield and purity is paramount. This requires strict adherence to optimized protocols and careful control over all reaction parameters.
Starting Material Purity: The purity of the initial, non-radioactive iodohippuric acid is critical, as impurities can be carried through the synthesis and are difficult to remove from the final radiolabeled product. snmjournals.org
Reaction Monitoring: Consistent monitoring of the reaction, for example, through TLC, allows for the determination of reaction completion and helps in achieving reproducible yields.
Purification Efficiency: The efficiency of the purification steps, whether chromatographic or through recrystallization, directly impacts the purity and specific activity of the final product.
Stability: The stability of the final product is also a key consideration. Stability studies have shown that m-iodohippuric acid labeled with radioactive iodine is substantially more stable than the ortho-isomer. google.com
By carefully managing these factors, it is possible to achieve consistent, high-yield production of this compound suitable for research applications. The labeling yields obtained through optimized processes can be in the range of 98% to 99.9%. google.com
Advanced Radiochemical Characterization and Quality Control of Iodohippuric Acid I 125
Methodologies for Radiochemical Purity Assessment
The radiochemical purity of Iodohippuric acid I-125 is a critical parameter, and several chromatographic and electrophoretic methods are employed for its determination. These methods are designed to separate the desired radiolabeled compound from potential radiochemical impurities.
High-Performance Liquid Chromatography (HPLC) for Compound Verification
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and widely used method for the analytical and preparative purification of this compound. nih.gov Reversed-phase HPLC, in particular, has proven effective in separating Iodohippuric acid from its primary impurities, free iodide and iodobenzoic acid. researcher.life The separation is typically achieved using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and an acidic aqueous buffer, such as 0.1 M acetic acid. researcher.life The retention times of the compounds are influenced by the pH of the eluent. researcher.life
In a typical reversed-phase HPLC separation, free iodide, being the most polar, will elute first, followed by the more retained Iodohippuric acid, and finally the most hydrophobic impurity, iodobenzoic acid. acs.orgaacrjournals.org For instance, under specific chromatographic conditions, retention times of 2.9 minutes for free iodine, 9.4 minutes for m-iodohippuric acid, and 30.8 minutes for m-iodobenzoic acid have been reported. acs.org
Table 1: Illustrative HPLC Retention Times for this compound and Related Substances
| Compound | Retention Time (minutes) |
| Free Iodide | 2.9 |
| m-Iodohippuric Acid | 9.4 |
| m-Iodobenzoic Acid | 30.8 |
Note: Retention times are illustrative and can vary based on specific HPLC conditions (e.g., column, mobile phase composition, flow rate).
Thin-Layer Chromatography (TLC) and Paper Chromatography for Impurity Profiling
Thin-Layer Chromatography (TLC) and Paper Chromatography (PC) are valuable and frequently utilized techniques for the routine quality control and impurity profiling of this compound. iaea.orgnih.govnih.gov These methods offer a simpler and more rapid alternative to HPLC for the separation and identification of radiochemical impurities. iaea.org
For TLC, silica (B1680970) gel plates are commonly used as the stationary phase. A variety of mobile phase systems can be employed to achieve effective separation. For example, a mixture of chloroform, methanol, and water (e.g., in a 15:8:1 ratio) has been successfully used to separate m-iodohippuric acid from its impurities. acs.orgaacrjournals.org In paper chromatography, a common mobile phase is a mixture of methanol and water (e.g., 8:2). acs.org
The separation is based on the differential migration of the compounds, expressed as the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Under specific chromatographic conditions, distinct Rf values for this compound and its impurities can be obtained. acs.org
Table 2: Exemplary Rf Values in TLC and PC for this compound and Impurities
| Compound | TLC Rf Value (Chloroform:Methanol:Water) | PC Rf Value (Methanol:Water) |
| Protein-bound radioactivity | 0 | 0 |
| Free Iodide | 0.1 | 0.6-0.65 |
| m-Iodohippuric Acid | 0.25 | 0.9-0.95 |
| m-Iodobenzoic Acid | 0.4 | 0.9-0.95 |
Note: Rf values are dependent on the specific chromatographic conditions, including the stationary phase, mobile phase, and development technique.
Electrophoretic Techniques for Purity Determination
Paper electrophoresis is another technique that can be employed to assess the radiochemical purity of iodohippurate preparations. This method separates charged molecules based on their migration in an electric field. For instance, in the quality control of ¹³¹I-Ortho-Iodo-Hippuric Acid, paper electrophoresis using a phosphate (B84403) buffer at pH 9 as the mobile phase and Whatman 1 paper as the stationary phase has been documented. researchgate.net This technique can effectively separate the anionic iodohippurate from other charged and uncharged impurities.
Identification and Quantification of Radiochemical Impurities and Byproducts
A thorough quality control process for this compound involves the identification and quantification of potential radiochemical impurities and byproducts that may arise during its synthesis or storage.
Detection and Mitigation of Free Iodide
Free radioiodide (¹²⁵I⁻) is a common radiochemical impurity in this compound preparations. snmjournals.org Its presence can be a result of incomplete labeling during synthesis or radiolytic decomposition of the labeled compound over time. snmjournals.org The amount of free iodide can vary significantly between different commercial preparations and tends to increase as the product approaches its expiration date. snmjournals.org For instance, studies have shown that some preparations may contain less than 0.6% free iodide, while others can have levels exceeding 2%. snmjournals.org
Both HPLC and TLC are effective methods for the detection and quantification of free iodide. nih.gov In HPLC, free iodide typically has a very short retention time compared to the parent compound. acs.org In TLC and paper chromatography, it migrates with a characteristic Rf value that is distinct from Iodohippuric acid. acs.org To prevent the oxidation of iodide during analysis, which could lead to inaccurate results, it is sometimes recommended to treat the sample with a reducing agent like ascorbic acid before chromatography. google.com
Analysis of Related Organic Impurities (e.g., Iodobenzoic Acid)
Besides free iodide, another significant impurity that may be present in this compound is radioactively labeled iodobenzoic acid. snmjournals.orgnih.gov This impurity can originate from the starting materials used in the synthesis or from the hydrolysis of the amide bond in Iodohippuric acid. snmjournals.org
The presence of iodobenzoic acid can be determined using HPLC and TLC, where it exhibits different retention times and Rf values compared to Iodohippuric acid. researcher.lifeacs.org For example, in a reversed-phase HPLC system, iodobenzoic acid is typically more retained than Iodohippuric acid. acs.org Analysis of metabolic products has also utilized these techniques to differentiate between Iodohippuric acid and its metabolite, iodobenzoic acid. nih.gov
Radiochemical Stability Studies in Varied Research Environments
The stability of this compound is a critical parameter for its reliable use in research, ensuring that the radiolabeled compound remains intact and that any observed biological activity is attributable to the compound itself and not to its degradation products. Stability is influenced by several environmental factors, including the composition of the storage medium, temperature, and the presence of oxidizing agents.
Stability in Different Buffer Systems and pH Conditions
The pH and the type of buffer system used for the formulation and storage of this compound can significantly impact its stability. For instance, in the preparation of injection solutions, the pH is typically adjusted to a range of 6-7 using dilute sodium hydroxide (B78521) and hydrochloric acid to ensure physiological compatibility. google.com Studies have utilized various buffers, such as acetate (B1210297) buffer at pH 6.0 and phosphate buffer at pH 9, for different analytical and preparative purposes. researchgate.netaacrjournals.org
Research indicates that acidic conditions may be preferable for minimizing degradation during certain processing steps like autoclaving. google.com Specifically, a pH range of 3-4 has been suggested to reduce deiodination under heat stress. google.com However, for intravenous applications, the formulation must be at a biocompatible pH, generally between 4.5 and 8.5. google.com The choice of buffer can also be critical, with systems like sodium acetate/acetic acid and phosphate buffers being commonly employed in radiolabeling and stability studies. iaea.org
A study on the stability of ¹³¹I-Ortho-Iodo-Hippuric Acid, a related compound, utilized a phosphate buffer at pH 9 for electrophoresis to separate impurities, indicating the compound's stability under these specific alkaline conditions during the analytical procedure. researchgate.net Another preparation method involves dissolving the acid by adding dilute sodium hydroxide and then adjusting the pH to 6-7, suggesting short-term stability in a mildly acidic to neutral pH range is achievable. google.com
Thermal and Oxidative Stability Investigations
Thermal and oxidative stress are significant factors that can lead to the degradation of this compound. The compound's stability at elevated temperatures is a consideration during its synthesis, particularly in methods involving heating in a molten state, which can range from 156° to 170°C. google.com
Investigations into the storage of a similar compound, ¹³¹I-Hippuran, at various temperatures (4°C, 25°C, and 30°C) over 30 days showed that the compound is relatively stable, with no significant difference in radiochemical purity observed between the different storage temperatures. researchgate.net This suggests that this compound likely possesses good thermal stability under typical short- to medium-term storage conditions.
Oxidative degradation is another concern, primarily leading to the liberation of free radioiodide. google.com Air oxidation of iodide is a known issue, and precautions such as scanning chromatographic plates immediately after drying are taken to avoid it. google.com The use of reducing agents or radical scavengers, such as ascorbic acid, is a common practice to protect the radiopharmaceutical from oxidative damage. google.comgoogle.com For example, solutions are often mixed with a solution of ascorbic acid before chromatography to reduce any oxidized iodine. google.com The mechanism of degradation is often linked to radiolysis, where the radioactive decay itself generates highly reactive oxygen species in aqueous solutions, which then react with the radiolabeled molecule. google.com
Long-Term Storage Stability and Radiolytic Degradation Pathways
The long-term stability of this compound is intrinsically linked to its radioactive nature. The primary pathway of degradation is radiolysis, where the ionizing radiation emitted by the I-125 isotope interacts with the compound and the surrounding solvent molecules, leading to the formation of radiochemical impurities. google.com
The main radiolytic degradation product is free radioiodide. researchgate.net Another identified impurity is labeled o-iodobenzoic acid. researchgate.net Studies on commercially available o-iodohippuric acid labeled with various iodine isotopes (I-131, I-125, and I-123) have confirmed the presence of these impurities. researchgate.net
A 30-day stability study of ¹³¹I-Hippuran provides valuable insight into the long-term stability. The initial radiochemical purity was 99.52%. After 30 days of storage at different temperatures, the purity remained high, demonstrating the compound's stability. researchgate.net
Radiochemical Purity of ¹³¹I-Hippuran Over 30 Days at Various Temperatures
| Day | Temperature 4°C (%) | Temperature 25°C (%) | Temperature 30°C (%) |
| 1 | 99.52 | 99.52 | 99.52 |
| 30 | 97.04 | 96.37 | 96.96 |
| Data sourced from a stability study on ¹³¹I-Ortho-Iodo-Hippuric Acid, which serves as a proxy for this compound stability. researchgate.net |
Another study evaluating the decomposition kinetics of [¹³¹I]o-iodohippurate predicted a decomposition of 7.6% over a 28-day period when stored at 25°C with a specific concentration of 2 mCi/ml. nih.gov Extended storage under these conditions resulted in a mean decomposition of 8.0%. nih.gov These findings highlight that while the compound is relatively stable, measurable degradation occurs over time due to radiolysis.
Determination of Specific Activity and Molar Activity for Quantitative Research Applications
The specific activity and molar activity are crucial parameters for the quantitative application of this compound in research. They define the amount of radioactivity per unit mass or per mole of the compound, respectively, and are critical for ensuring the accuracy and reproducibility of experimental results. google.comacs.org
The specific activity is typically determined by considering the amount of the non-radioactive m-iodohippuric acid used, the amount of radioactive sodium iodide (Na¹²⁵I) activity added, and the efficiency of the labeling reaction. google.com It is often expressed in units such as mCi/ml or µCi/mg. google.comaacrjournals.org For example, preparations of radioiodinated Fab fragments using related compounds have reported specific activities in the range of 575 to 650 µCi/mg. aacrjournals.org The specific activity can be influenced by factors such as the concentration of reducing agents used during the radioiodination process. smolecule.com
The molar activity , expressed in units like MBq/nmol, is a key determinant in imaging studies, such as Positron Emission Tomography (PET), as it can significantly influence the uptake of the radiotracer in various tissues. acs.org Studies with other radiopharmaceuticals have shown that varying the molar activity can lead to substantial differences in tissue-to-background ratios. For instance, a higher molar activity (less total compound administered for the same radioactivity) can result in different uptake patterns in target tissues versus non-target tissues like the kidneys. acs.org While specific molar activity values for this compound are not extensively detailed in the provided context, the principles of its importance are well-established in the field of radiopharmaceutical sciences.
The determination of these activities involves precise measurement of both the radioactivity, using a standardized scintillation counter, and the mass of the compound. google.com Chromatographic methods, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are essential for ensuring the radiochemical purity of the sample before the specific and molar activities are calculated, as the presence of radioactive impurities would lead to inaccurate determinations. researchgate.netiaea.org
In Vitro and Ex Vivo Research Applications of Iodohippuric Acid I 125 As a Research Tool
Applications in Enzyme-Mediated Cleavage Studies
The design of radiolabeled molecules that can be selectively processed at a target site to release a readily excretable radiolabeled metabolite is a key strategy for reducing unwanted radiation exposure to non-target tissues, especially the kidneys. I-125 iodohippuric acid is central to in vitro studies designed to test and refine this approach.
Development and Validation of In Vitro Systems (e.g., Brush Border Membrane Vesicles)
A significant challenge in developing targeted radiopharmaceuticals is the high renal uptake of radiolabeled antibody fragments and peptides, leading to potential nephrotoxicity. To address this, researchers have developed strategies to promote the release of the radiolabel in a form that is quickly excreted in the urine. The cleavage of a linker by enzymes on the renal brush border to release m-iodohippuric acid is a primary example of such a strategy. nih.govhzdr.de
To test this concept without resorting to extensive animal studies, robust in vitro systems have been established. A key model utilizes brush border membrane vesicles (BBMVs) isolated from the renal cortex of rats. nih.govresearchgate.net These vesicles are rich in the enzymes found on the surface of kidney proximal tubule cells and provide a physiologically relevant environment to study the enzymatic cleavage of potential drug linkers. nih.govresearcher.life
In these systems, low molecular weight model compounds, such as derivatives of 3'-[¹²⁵I]iodohippuryl-lysine, are synthesized and incubated with the BBMVs. nih.govresearchgate.net The generation of m-[¹²⁵I]iodohippuric acid is then measured, typically by chromatographic methods, to determine the efficiency of the enzymatic cleavage. nih.gov The validity of this in vitro system has been demonstrated through studies showing that it can effectively predict the in vivo behavior of these cleavable linkers, making it an invaluable tool for screening and optimizing candidates for radiolabeled polypeptides designed to have low renal radioactivity. researcher.lifeacs.org
Investigation of Enzyme Specificity and Cleavage Kinetics for I-125 Iodohippuric Acid Release
Understanding which enzymes are responsible for releasing I-125 iodohippuric acid and the speed at which they work is crucial for designing effective linkers. The BBMV in vitro system is instrumental in these investigations. By adding specific enzyme inhibitors or activators to the BBMV incubation mixture, researchers can identify the classes of enzymes involved in the cleavage process. nih.govresearchgate.net
For instance, studies have shown that the liberation of m-[¹²⁵I]iodohippuric acid from a 3'-[¹²⁵I]iodohippuryl L-lysine (HL) substrate was significantly inhibited by an inhibitor of carboxypeptidase M, indicating this enzyme's role in the cleavage. nih.govresearchgate.net Conversely, the release was not affected by inhibitors of neutral endopeptidase or renal dipeptidase, ruling them out for that specific linker. nih.govresearchgate.net These experiments reveal that both metalloenzymes and non-metalloenzymes on the renal brush border can recognize and cleave the glycyl-L-lysine sequence. nih.gov
Furthermore, the structure of the peptide linkage can alter which enzyme is responsible for hydrolysis. researcher.life For example, follow-up studies have indicated that a glycyl-tyrosine linkage is cleaved by neutral endopeptidase (NEP). The kinetics of release are also a key focus. Research has compared the hydrolysis rates of different linkers, noting that some liberate m-[¹²⁵I]iodohippuric acid much faster than others. researcher.life For example, 3'-[¹²⁵I]iodohippuryl N(epsilon)-tert-butoxycarbonyl-L-lysine (HBL) was found to release significantly higher amounts of the metabolite compared to its simpler counterpart, HL, under the same conditions. nih.gov
| Substrate | Linkage Type | Key Enzyme(s) Implicated | Method of Investigation | Reference |
|---|---|---|---|---|
| 3'-[¹²⁵I]iodohippuryl L-lysine (HL) | Glycyl-lysine | Carboxypeptidase M | Inhibition/activation studies in BBMVs | nih.govresearchgate.net |
| 3'-[¹²⁵I]iodohippuryl N(epsilon)-tert-butoxycarbonyl-L-lysine (HBL) | Glycyl-lysine (modified) | Metalloenzymes and non-metalloenzymes | Inhibition/activation studies in BBMVs | nih.gov |
| 3'-[¹²⁵I]iodohippuryl O-methyl-L-tyrosine | Glycyl-tyrosine | Neutral Endopeptidase (NEP) | In vitro studies with BBMVs and specific inhibitors | researcher.life |
Role of Peptide and Ester Linkages in Metabolite Generation
The chemical nature of the bond linking the I-125 iodohippuric acid moiety to the larger targeting molecule is a critical determinant of its metabolic fate. Both peptide and ester linkages have been extensively studied for their ability to generate m-[¹²⁵I]iodohippuric acid as a metabolite. mdpi.comaacrjournals.org
Ester linkages , as seen in compounds like maleimidoethyl m-iodohippurate (MIH), were initially designed to be cleaved by esterases. mdpi.comaacrjournals.org While these linkers do release m-iodohippuric acid, a significant drawback is their instability in plasma. mdpi.com Studies on [¹²⁵I]MIH-Fab (an antibody fragment) demonstrated rapid cleavage of the ester bond both in vitro in human serum and in vivo, leading to accelerated blood clearance and potentially reduced accumulation at the target site. mdpi.comaacrjournals.org This instability makes ester linkers less suitable for lower-molecular-weight proteins that require a longer circulation time. mdpi.com
Peptide linkages , such as the glycyl-lysine (Gly-Lys) sequence found in 3′-iodohippuryl Nε-maleoyl-L-lysine (HML), were developed to overcome the stability issues of ester bonds. mdpi.com The Gly-Lys linkage shows significantly improved stability in plasma compared to the ester bond. mdpi.com The primary site of cleavage for these peptide linkers, when attached to antibody fragments, is the renal brush border, leading to the desired release of m-[¹²⁵I]iodohippuric acid and subsequent urinary excretion. researchgate.netresearcher.life Other peptide linkages, like glycyl-tyrosine, have also been successfully evaluated and shown to be cleaved by renal brush border enzymes, releasing m-iodohippuric acid as the major radiometabolite. researchgate.netresearcher.life
| Linkage Type | Example Compound | Primary Cleavage Site | Stability in Plasma | Key Finding | Reference |
|---|---|---|---|---|---|
| Ester | [¹²⁵I]Maleimidoethyl m-iodohippurate (MIH)-Fab | Plasma/Liver Esterases | Low | Releases desired metabolite but is unstable in blood, leading to rapid clearance. | mdpi.comaacrjournals.org |
| Peptide (Gly-Lys) | [¹³¹I/¹²⁵I]3'-Iodohippuryl Nε-maleoyl-L-lysine (HML)-Fab | Renal Brush Border Enzymes | High | Stable in plasma; selectively cleaved at the kidney to reduce renal radioactivity. | mdpi.comaacrjournals.org |
| Peptide (Gly-Tyr) | [¹²⁵I]Iodohippuryl O-((2-maleimidoethyl)carbamoyl)methyl-L-tyrosine (HMT)-Fab | Renal Brush Border Enzymes (NEP) | High | Also effective in reducing renal radioactivity by releasing m-iodohippuric acid. | researchgate.netresearcher.life |
Investigation of Radiolabeled Conjugate Stability and Metabolite Formation in Biological Matrices (Ex Vivo)
Ex vivo analysis of biological samples, such as plasma and urine, taken from subjects previously administered the radiolabeled compound, is essential to confirm that the in vitro findings translate to a more complex biological system. These studies provide critical information on the stability of the tracer in circulation and verify the identity of its metabolites.
Analysis of Tracer Stability in Serum or Plasma
A crucial characteristic of a radiolabeled targeting agent is its stability in the bloodstream. If the radiolabel or linker cleaves prematurely, the agent may not reach its intended target in sufficient concentration, and the altered biodistribution can lead to misleading diagnostic information or off-target toxicity.
Ex vivo stability is assessed by incubating the radiolabeled conjugate, for example, [¹²⁵I]MIH-Fab or [¹³¹I]HML-Fab, in freshly prepared serum or plasma at body temperature (37°C) for various durations. aacrjournals.org At set time points, the samples are analyzed, often using chromatography, to determine the percentage of radioactivity that remains attached to the parent molecule versus the percentage that has been released as smaller metabolites. aacrjournals.org
Studies have shown significant differences based on the linker chemistry. For conjugates with a stable amide peptide linkage like [¹³¹I]HML-Fab, only 2-3% of the radioactivity was released after 48 hours of incubation in human serum. aacrjournals.org In stark contrast, the ester-linked [¹²⁵I]MIH-Fab was much less stable, with only 22% of the initial radioactivity remaining bound to the protein fraction after the same incubation period. aacrjournals.org This high degree of plasma instability for ester-linked compounds confirms that they are cleaved in the blood, which can accelerate their clearance from circulation. mdpi.comaacrjournals.org The stability of the carbon-iodine (C-I) bond itself is also a factor, as poor stability can lead to unwanted accumulation of free radioiodine in tissues like the thyroid. nih.gov
Identification of Radiolabeled Metabolites and Degradation Products in Ex Vivo Samples
Confirming the chemical form of the radioactivity excreted from the body is the final proof that a cleavable linker strategy is working as intended. This is achieved by collecting ex vivo samples, primarily urine, from animals that have been injected with the I-125 labeled conjugate. researcher.lifenih.gov
These urine samples are then analyzed using techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). aacrjournals.orgacs.org By comparing the chromatographic profiles of the urine samples to that of a known standard, researchers can identify the metabolites. For example, following the injection of mice with [¹²⁵I]HMT-Fab, which contains a glycyl-tyrosine linker, analysis of urine collected over 24 hours showed that m-[¹²⁵I]iodohippuric acid was the major radiometabolite. researcher.life Similarly, when mice received [¹²⁵I]MIH-OST7, an IgG antibody with an ester linker, over 96% of the radioactivity found in the urine was identified as m-iodohippuric acid. acs.org
These ex vivo findings are critical; they confirm that the linker is not only cleaved in vivo but that the resulting I-125 iodohippuric acid is the primary species excreted, validating the entire design concept for reducing non-target organ radioactivity. nih.govresearchgate.net
Use in Competitive Binding Assays and Receptor Characterization Methodologies (Non-Clinical)
Iodohippuric acid labeled with Iodine-125 (B85253) (I-125) serves as a valuable tool in non-clinical in vitro research, particularly in competitive binding assays and the characterization of cellular receptors. These studies are fundamental to understanding the interaction of various compounds with specific cell surface proteins, which can be crucial for drug development and the investigation of biological transport mechanisms.
Competitive binding assays utilize the principle that a radiolabeled ligand, such as Iodohippuric acid I-125, will compete with an unlabeled ligand for binding to a specific receptor or transporter. By measuring the displacement of the radiolabeled compound by increasing concentrations of the unlabeled compound, researchers can determine the binding affinity (often expressed as the IC50 value, the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) of the unlabeled compound.
For instance, in studies involving prostate-specific membrane antigen (PSMA), a key target in prostate cancer research, competitive binding assays are employed to assess the affinity of new potential imaging or therapeutic agents. In one such study, LNCaP cells, which express PSMA, were used. nih.gov The binding of a novel I-125 labeled PSMA inhibitor was measured in the presence of increasing concentrations of unlabeled inhibitors. nih.gov This methodology allows for the direct comparison of the binding affinities of different compounds for the PSMA receptor. nih.gov
Similarly, I-125 labeled ligands are used to characterize receptors on various cell types. For example, competitive binding experiments have been performed on PC3 cells using [¹²⁵I-Tyr4]BN as the radioligand to study bombesin (B8815690) analogues. iaea.org In these experiments, the ability of different unlabeled analogues to displace the radiolabeled ligand provides insights into their receptor binding characteristics. iaea.org
The data generated from these assays are critical for the preclinical evaluation of new radiopharmaceuticals and other targeted molecules. They provide a quantitative measure of a compound's ability to interact with its intended target, which is a prerequisite for further in vivo studies.
Table 1: Examples of this compound in Competitive Binding Assays
| Cell Line | Target/Receptor | Radioligand | Competitor(s) | Outcome Measured | Reference |
|---|---|---|---|---|---|
| LNCaP | Prostate-Specific Membrane Antigen (PSMA) | [¹²⁵I]PSMA-769 | Unlabeled PSMA-769, Compound 12 | IC50 values for displacement of the radioligand | nih.gov |
| PC3 | Bombesin Receptor | [¹²⁵I-Tyr4]BN | Various Bombesin (BN) analogues | Inhibition of radioligand binding | iaea.org |
| LNCaP-Luc | Prostate-Specific Membrane Antigen (PSMA) | [¹²⁵I]UCNP@KuE | Non-targeted UCNP@CO2H | Correlation of binding with PSMA-targeting ligand density | researchgate.net |
Methodologies for Modeling Tracer Transport in Isolated Cell Systems or Artificial Membranes
The study of how substances move across biological barriers is fundamental to pharmacology and physiology. This compound is utilized as a model tracer to investigate transport mechanisms in isolated cell systems and across artificial membranes. These in vitro and ex vivo models provide a controlled environment to dissect the specific pathways and proteins involved in the transport of organic anions.
A prominent ex vivo model involves the use of renal brush border membrane vesicles (BBMVs). researchgate.nethzdr.de These vesicles are isolated from the kidney cortex and contain the apical membranes of proximal tubule cells, which are rich in transport proteins. researchgate.nethzdr.de By incubating I-125 labeled compounds with these vesicles, researchers can study the transport and metabolism of these substances by renal enzymes. researchgate.nethzdr.de
For example, studies have used BBMVs to investigate the cleavage of peptide linkers designed to be recognized by renal brush border enzymes. researchgate.nethzdr.de In these experiments, derivatives of m-iodohippuric acid labeled with I-125 were incubated with BBMVs. researchgate.nethzdr.de The rate of release of m-[¹²⁵I]iodohippuric acid was measured to evaluate the efficiency of different peptide linkages as substrates for these enzymes. researchgate.nethzdr.de This methodology is crucial for designing radiolabeled antibody fragments that exhibit low renal radioactivity levels by facilitating the excretion of the radiolabeled metabolite. researchgate.netacs.org
In these in vitro systems, the influence of various inhibitors and activators can also be assessed to identify the specific enzymes responsible for transport and metabolism. For instance, the addition of inhibitors for carboxypeptidase M, neutral endopeptidase, or renal dipeptidase to the BBMV incubation medium helps to elucidate the enzymatic pathways involved in the cleavage of the peptide linkers. researchgate.net
Furthermore, the transport of this compound can be studied in cultured cell lines that express specific organic anion transporters (OATs). These cell-based assays allow for the investigation of the kinetics of transport, including uptake and efflux, and the competition with other substrates. While direct studies on artificial membranes with this compound are less commonly detailed in the provided context, the principles of using radiotracers to measure flux across a membrane are well-established. Such systems would allow for the study of passive diffusion and the influence of lipid composition on transport in the absence of protein transporters.
Ex vivo autoradiography of animal tissues, such as the kidney, provides a complementary method to visualize the localization of [¹²⁵I]hippuric acid at a microscopic level, demonstrating its rapid uptake by the proximal tubules and subsequent excretion into the tubular lumen. nih.gov This technique provides a spatial context to the quantitative data obtained from isolated cell and membrane vesicle studies. nih.gov
Table 2: Methodologies for Modeling this compound Transport
| Model System | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Renal Brush Border Membrane Vesicles (BBMVs) | Cleavage of peptide linkers by renal enzymes | Liberation of m-[¹²⁵I]iodohippuric acid, identification of responsible enzymes | researchgate.nethzdr.deacs.org |
| Isolated Perfused Kidney | Renal handling and excretion | Comparison of clearance with other renal tracers | snmjournals.org |
| Cultured Cell Lines (e.g., expressing OATs) | Specific transporter-mediated uptake | Characterization of substrate specificity and transport kinetics | nih.gov |
| Ex Vivo Autoradiography (Kidney sections) | Cellular localization of tracer | Rapid uptake in proximal tubules and excretion into lumen | nih.gov |
Preclinical Research Model Development and Methodological Investigations Utilizing Iodohippuric Acid I 125
Development and Characterization of Animal Models for Investigating Tracer Dynamics
Animal models are fundamental to understanding the in vivo behavior of radiotracers like Iodohippuric acid I-125. These models allow for detailed investigation of its physiological handling under both normal and pathological conditions.
Various animal models have been employed to elucidate the renal processing of this compound. In foundational studies, ex vivo autoradiography using animal models demonstrated that [125I] hippuric acid is rapidly taken up by the proximal tubules and subsequently excreted into the tubular lumen. nih.gov This established its primary pathway of renal handling.
Rodent and lagomorph models are commonly used. Studies in rabbits with temporary renal ischemia have utilized sequential [125I]-o-iodohippurate renography to correlate the duration of ischemia with the severity of post-ischemic changes in renal function. nih.gov These experiments showed that the excretory phase of the renogram is highly sensitive to ischemic damage. nih.gov Further in vitro work on cortex slices from these rabbit kidneys demonstrated a significant decrease in [125I]-o-iodohippurate uptake after ischemic injury, confirming damage to the tubular cell system. nih.govncats.io
Rat models have also been crucial, particularly for studying renal function in disease states. The excretion patterns of 125I-radioiodohippuric acid have been compared in normal rats and those with chronic uremia, allowing for investigation of its metabolism and clearance in the context of kidney disease. nih.gov These models are essential for understanding how renal pathology affects the transport and excretion of the tracer. nih.gov
This compound is frequently incorporated into more complex molecules as a "leaving group" to assess their metabolic stability and clearance pathways in preclinical models. The strategy involves designing a larger targeting molecule (like an antibody fragment or a peptide) connected to radioiodinated hippuric acid via a cleavable linker. hzdr.demdpi.com The goal is for the linker to be broken down by enzymes in the body, releasing [125I]iodohippuric acid, which is then rapidly excreted in the urine. hzdr.deresearchgate.net
Mouse models are standard for these evaluations. For instance, when a Fab' antibody fragment targeting osteogenic sarcomas was labeled using a linker designed to be cleaved by renal brush border enzymes, the major radiometabolite found in the urine of mice was m-[131I]iodohippuric acid. hzdr.de This demonstrated the successful cleavage of the linker and rapid clearance of the radioactive metabolite, leading to lower radioactivity levels in the kidneys compared to directly labeled antibodies. hzdr.de In a similar approach, a study evaluating a probe for systemic amyloidosis found that after administration to normal mice, [125I]1 was distributed throughout the body, followed by the swift excretion of radioactivity in the urine primarily as m-[125I]iodohippuric acid. researchgate.net
Urine analysis is a key component of these studies. In mice injected with a PSMA inhibitor containing a cleavable Gly-Tyr linker ([125I]PSMA-769), urine samples were collected and analyzed. nih.gov The analysis confirmed that the primary radioactive component in the urine was 4-[125I]iodohippuric acid, validating the intended metabolic pathway. nih.gov Similarly, after injecting mice with an antibody conjugate ([125I]MIH−OST7), urine analysis by RP-HPLC and TLC showed that over 96% of the excreted radioactivity was intact m-iodohippuric acid. acs.org These applications in animal models are crucial for validating the design of radiopharmaceuticals intended to have low renal retention. hzdr.denih.gov
Methodological Validation of Tracer Distribution and Clearance in Preclinical Systems
A suite of robust methodologies is used to validate the biodistribution and clearance kinetics of this compound and its conjugates in preclinical animal systems.
Ex vivo autoradiography provides high-resolution visualization of radiotracer distribution within tissues. This technique has been instrumental in confirming the localization of [125I] hippuric acid within the kidney. nih.gov Studies using this method have shown its rapid uptake and concentration in the proximal tubules, followed by excretion into the tubular lumen, providing direct visual evidence of its renal transport pathway. nih.gov
The technique is also applied to other tissues to confirm target engagement and off-target accumulation. In the development of a diagnostic probe for amyloid A (AA) amyloidosis, ex vivo autoradiography of spleen sections from model mice injected with the [125I]-labeled probe showed that the tracer's distribution co-localized with amyloid deposits stained by Thioflavin-S. researchgate.net This confirmed that the probe successfully targeted amyloid in vivo. researchgate.netresearchgate.net While not involving iodohippuric acid directly, studies using other I-125 labeled tracers like [125I]RTI-55 demonstrate the power of ex vivo autoradiography to map binding sites across entire organ sections, such as the brain, providing a template for how such methodologies are applied. nih.gov
Quantitative tissue distribution studies are the cornerstone of preclinical tracer evaluation. The standard methodology involves administering the radiolabeled compound to animals, typically mice or rats. acs.orgacs.org At predetermined time points, the animals are euthanized, and organs of interest (e.g., kidneys, liver, blood, tumor) are harvested and weighed. acs.orgacs.org The amount of radioactivity in each tissue sample is then measured using a gamma well counter. acs.org This data is used to calculate the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of tracer uptake and retention in various organs. nih.gov
In addition to organ harvesting, biological fluids are also analyzed. Blood samples are collected to determine clearance rates from circulation. acs.org Urine and feces are collected over time to quantify the routes and rate of excretion. acs.orgacs.org To identify the chemical form of the excreted radioactivity, urine samples are often analyzed using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). acs.orgacs.org For example, after injection of [125I]MIH−OST7 (IgG) in mice, urine was collected and analyzed by TLC and RP-HPLC to confirm that the excreted metabolite was m-iodohippuric acid. acs.org This comprehensive approach allows for a full accounting of the tracer's pharmacokinetic profile.
Comparative Methodological Studies of Tracer Behavior in Experimental Models
Comparative studies are essential for benchmarking the performance of new tracers against established standards or for evaluating the impact of chemical modifications on tracer behavior. This compound and its derivatives are often used in such studies.
A key area of comparison is in the development of antibody fragments with reduced renal uptake. One study compared several radioiodinated Fab fragments in mice, including a directly labeled 125I-Fab and three conjugates designed to release m-iodohippuric acid: [131I]HML-Fab (peptide linker), [125I]MIH-Fab (ester linker), and [125I]MPH-Fab (amide linker). aacrjournals.org The results showed dramatic differences in kidney retention, highlighting the importance of the linker chemistry. aacrjournals.orgresearchgate.net
Table 1: Comparative Kidney-to-Blood Radioactivity Ratios of Different Radioiodinated Fab Fragments in Mice
| Radiotracer | Linker Type | Peak Kidney:Blood Ratio | Time to Peak Ratio |
| [131I]HML-Fab | Peptide (Gly-Lys) | ~1 | 10 min - 1 h |
| [125I]MIH-Fab | Ester | 3.8 | 1 h |
| 125I-Fab | Direct Iodination | 7.3 | 1 h |
| [125I]MPH-Fab | Amide | 16.8 | 6 h |
Data sourced from references aacrjournals.orgresearchgate.net.
Another comparative study in tumor-bearing mice evaluated a novel PSMA inhibitor with a cleavable linker ([131I]PSMA-769) against a standard inhibitor without the linker ([125I]12). nih.gov This head-to-head comparison demonstrated that the cleavable design resulted in significantly lower renal uptake (1.4- to 161-fold lower) at various time points, thereby improving the tumor-to-kidney ratio. nih.gov
Comparisons are also made between different classes of renal tracers. In a study using pigs, the kinetics of 131I-ortho-iodohippurate (OIH) were compared with 99mTc-L,L-ethylenedicysteine (99mTc-EC) and the glomerular filtration agent 125I-iothalamate. nih.gov This study revealed that while the renal plasma clearance of 99mTc-EC and 131I-OIH were similar, 99mTc-EC had a significant hepatic clearance that OIH lacked, making it less suitable for certain renal function measurements in that model. nih.gov
Table 2: Comparative Clearance and Binding of Renal Tracers in Pigs
| Parameter | 99mTc-EC | 131I-OIH |
| Total Plasma Clearance (ml min-1) | 268 ± 16 | 185 ± 9 |
| Renal Plasma Clearance (ml min-1) | 175 ± 9 | 178 ± 8 |
| Hepatic Clearance (ml min-1) | 83 ± 10 | Negligible |
| Red Blood Cell Binding (%) | 6.1 | 20 |
| Protein Binding (%) | 32 | 32 |
Data sourced from reference nih.gov.
These comparative methodological studies are vital for selecting the appropriate tracer for a specific research question and for driving the rational design of new radiopharmaceuticals with improved pharmacokinetic properties.
Comparison with Other Radiolabeled Renal Tracers (Methodological Aspects)
In preclinical research, ortho-iodohippuric acid labeled with Iodine-125 (B85253) (¹²⁵I-OIH) serves as a critical tool for the evaluation of renal function, often acting as a benchmark against which newer radiotracers are compared. Methodological comparisons with other agents such as Technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3), ¹²⁵I-iothalamate, and Chromium-51 ethylenediaminetetraacetate (B1237979) (⁵¹Cr-EDTA) have elucidated the distinct pharmacokinetic profiles of these compounds.
A comparative study in pigs analyzing ⁹⁹ᵐTc-MAG3, ¹³¹I-OIH (as a surrogate for ¹²⁵I-OIH), and ¹²⁵I-iothalamate revealed significant differences in their handling by the kidneys and distribution in the body. nih.gov The total and renal plasma clearance of ⁹⁹ᵐTc-MAG3 was found to be approximately 75% of that of OIH. nih.gov However, a key methodological advantage of ⁹⁹ᵐTc-MAG3 is its constant renal plasma extraction, whereas the extraction of OIH was observed to decrease over time after a single injection. nih.gov This variability in OIH extraction can be a crucial consideration in the design of renal function studies.
Further distinctions are evident in their binding characteristics and distribution volumes. ⁹⁹ᵐTc-MAG3 exhibits high protein binding (around 90%) compared to OIH (49-61.1%) and iothalamate (16%). nih.govnih.gov Conversely, red blood cell (RBC) binding is significantly higher for OIH (13.5-14.6%) than for ⁹⁹ᵐTc-MAG3 (1.0-2.3%) or ⁵¹Cr-EDTA (0.2%). nih.govnih.gov The volume of distribution for OIH is also considerably larger than that for ⁹⁹ᵐTc-MAG3. nih.govnih.gov These differences underscore the importance of tracer selection based on the specific parameters being investigated in a preclinical model.
Studies in Sprague Dawley rats comparing p-¹⁸F-fluorohippurate (¹⁸F-PFH) with ¹²⁵I-OIH and ⁹⁹ᵐTc-MAG3 showed that the renogram parameters of ¹⁸F-PFH are more closely aligned with those of ¹²⁵I-OIH, which is often considered a gold standard. snmjournals.org For instance, the average time-to-peak (Tₘₐₓ) was comparable among the tracers, but the time to half-maximal activity for ¹⁸F-PFH was closer to that of ¹²⁵I-OIH than to ⁹⁹ᵐTc-MAG3. snmjournals.org
Human studies have also provided valuable comparative data. The plasma clearance of ⁹⁹ᵐTc-MAG3 and ¹²⁵I-OIH are more closely correlated with each other than the clearance of ⁹⁹ᵐTc-MAG3 is with the glomerular filtration rate (GFR) as measured by ⁵¹Cr-EDTA. nih.gov This suggests that both ⁹⁹ᵐTc-MAG3 and ¹²⁵I-OIH are effective measures of renal tubular function. nih.gov Both ¹²⁵I-iothalamate and ¹³¹I-o-iodohippurate have been shown to follow two-compartment model kinetics, and their clearances are strongly related to renal function. nih.govcapes.gov.br
Table 1: Comparative Pharmacokinetic Parameters of Renal Tracers
| Parameter | ¹²⁵I-OIH / ¹³¹I-OIH | ⁹⁹ᵐTc-MAG3 | ¹²⁵I-iothalamate / ⁵¹Cr-EDTA |
|---|---|---|---|
| Primary Excretion | Tubular Secretion wikipedia.org | Tubular Secretion nih.gov | Glomerular Filtration nih.gov |
| Protein Binding | 49% - 61.1% nih.govnih.gov | 86.3% - 90% nih.govnih.gov | 5.9% - 16% (Iothalamate) nih.govnih.gov |
| Red Blood Cell Binding | 9.0% - 14.6% nih.govnih.gov | 1.0% - 2.3% nih.govnih.gov | 0.2% - 5.3% (Iothalamate/EDTA) nih.govnih.gov |
| Distribution Volume (% Body Weight) | 27.0% nih.gov | 16.3% nih.gov | 19.4% (EDTA) nih.gov |
| Renal Plasma Extraction (Pig Model) | 0.72 - 0.77 (Decreases over time post-injection) nih.gov | 0.54 - 0.62 (Constant) nih.gov | 0.26 - 0.27 nih.gov |
| Renal/Plasma Clearance Ratio (vs. ¹²⁵I-OIH) | 1.0 | ~0.57 - 0.75 nih.govnih.gov | N/A |
| Renogram Tₘₐₓ (Rat Model) | 3.6 ± 1.7 min snmjournals.org | 4.3 ± 1.7 min snmjournals.org | N/A |
Evaluation of Novel Tracer Designs Incorporating I-125 Iodohippuric Acid
A significant area of preclinical research involves the use of the iodohippuric acid moiety in the design of novel radiotracers, particularly those aimed at reducing renal radioactivity. nih.gov High kidney uptake is a common problem for many small molecule and peptide-based radiopharmaceuticals, which can limit their therapeutic efficacy and diagnostic clarity. nih.govuzh.ch A promising strategy to mitigate this issue is the incorporation of a cleavable linker between the targeting molecule (e.g., an antibody fragment or a prostate-specific membrane antigen (PSMA) inhibitor) and the radionuclide. snmjournals.orgnih.gov
The core concept is that the linker is designed to be stable in circulation but is cleaved by enzymes present on the brush border membrane of the renal tubules. nih.govacs.orghzdr.de This cleavage releases a small, radioactive metabolite that is not reabsorbed by the kidney and is rapidly excreted in the urine. nih.govnih.gov Iodohippuric acid is an ideal candidate for this radioactive metabolite.
Preclinical studies have evaluated various linker designs incorporating an iodobenzoyl group, which, upon cleavage, yields radioiodinated hippuric acid. nih.govacs.org For example, researchers have investigated peptide linkages such as glycyl-lysine (Gly-Lys) and glycyl-tyrosine (Gly-Tyr) that are susceptible to enzymatic hydrolysis. acs.orgnih.gov
In one study, four different peptide linkages with the general formula m-iodobenzoyl-glycyl-X (where X was l-tyrosine (B559521) O-methyl, l-asparagine, l-glutamine, or Nε-Boc-l-lysine) were evaluated using in vitro renal brush border membrane vesicles (BBMVs). acs.org The derivative containing O-methyl-l-tyrosine liberated the highest amount of m-[¹²⁵I]iodohippuric acid. acs.org Subsequently, a radioiodination reagent containing a Gly-Tyr linkage, 3′-[¹²⁵I]iodohippuryl O-((2-maleimidoethyl)carbamoyl)methyl-l-tyrosine (HMT), was conjugated to an Fab fragment. acs.org The resulting [¹²⁵I]HMT-Fab showed significantly lower renal radioactivity compared to a directly radioiodinated Fab fragment. acs.org
Another investigation focused on PSMA inhibitors, which often show high renal retention. nih.gov A derivative named PSMA-769 was designed with a Gly-Tyr linker. A paired-label biodistribution study in normal mice compared [¹³¹I]PSMA-769 with a parent molecule lacking the linker ([¹²⁵I]12). The renal uptake of [¹³¹I]PSMA-769 was significantly lower, with a 161-fold reduction compared to [¹²⁵I]12 by 21 hours post-injection. nih.gov Analysis of urine from mice that received a similar compound confirmed that the major radiometabolite was 4-[¹²⁵I]iodohippuric acid. nih.govresearchgate.net These studies demonstrate the successful application of the iodohippuric acid scaffold in designing advanced radiotracers with improved pharmacokinetic profiles for targeted imaging and therapy.
Investigation of Metabolic Pathways and Radiometabolite Fate in Experimental Organisms
The investigation of metabolic pathways and the fate of radiometabolites is crucial for validating the design of novel tracers that incorporate the I-125 iodohippuric acid moiety. The intended metabolic pathway for these tracers involves enzymatic cleavage in the kidney, liberating radioiodinated hippuric acid, which is then excreted. nih.govacs.orghzdr.de
Preclinical studies in mice consistently use urine analysis to confirm this metabolic process. nih.govacs.orgaacrjournals.org Following administration of Fab fragments labeled with linkers designed to be cleaved by renal brush border enzymes, the primary radiolabeled species found in the urine is meta-[¹²⁵I]iodohippuric acid. acs.orgaacrjournals.org For example, after injecting [¹²⁵I]HMT-Fab (which contains a Gly-Tyr linker), analysis of urine collected over 24 hours showed that m-[¹²⁵I]iodohippuric acid was the major radiometabolite. acs.orgresearchgate.net Similarly, for [¹³¹I]HML-Fab (containing a Gly-Lys linker), over 90% of the radioactivity in urine was identified as meta-iodohippuric acid. aacrjournals.org
In the context of PSMA inhibitors, a study in normal mice evaluated a compound containing a cleavable Gly-Tyr linker ([¹²⁵I]PSMA-769). nih.gov Urine analysis revealed that the activity consisted mainly of 4-[¹²⁵I]iodohippuric acid. In contrast, a control compound without the cleavable linker resulted in the excretion of the unmetabolized, intact molecule. nih.govresearchgate.net This provides direct evidence of the linker's cleavage in vivo and the successful release and excretion of the desired radiometabolite.
The metabolic fate of other compounds can also lead to the formation of iodohippuric acid. For instance, the metabolism of Iofetamine (IMP) involves deamination and oxidative degradation to p-iodobenzoic acid, which is then conjugated with glycine (B1666218) in the liver to form p-iodohippuric acid, the final metabolite excreted via the kidneys. snmjournals.org
These metabolic studies, summarized in the table below, are essential for confirming that the chemical design of the tracer functions as intended in a biological system, effectively reducing renal retention by producing a readily excretable radiometabolite.
Table 2: Radiometabolite Analysis in Experimental Organisms
| Tracer | Experimental Model | Key Finding | Primary Radiometabolite | Reference |
|---|---|---|---|---|
| [¹²⁵I]HMT-Fab | Normal Mice | Analysis of urine collected for 24 hours post-injection. | m-[¹²⁵I]iodohippuric acid | acs.org |
| [¹³¹I]HML-Fab | Normal Mice | Analysis of urine collected for 6 hours post-injection. | meta-iodohippuric acid | aacrjournals.org |
| [¹²⁵I]PSMA-769 | Normal Mice | Urine analysis showed cleavage of the linker. | 4-[¹²⁵I]iodohippuric acid | nih.govresearchgate.net |
| Iofetamine (IMP) | Humans | Analysis of body fluids to determine metabolic pathway. | p-iodohippuric acid | snmjournals.org |
Comparative Radiochemistry and Tracer Design Principles with Iodohippuric Acid I 125 Analogs
Radiochemical Property Comparisons of Ortho-, Meta-, and Para-Iodohippuric Acid Isomers
The position of the iodine atom on the hippuric acid backbone significantly influences the radiochemical properties of the resulting iodohippuric acid isomers. Research has shown that isotopic exchange reactions of radioiodine for the iodine-127 of ortho- and para-iodohippuric acid isomers proceed more rapidly than that of the meta-iodohippuric acid isomer. smolecule.com This difference in reactivity is reflected in their specific rate constants and activation energies.
The isotopic exchange reactions follow second-order kinetics, with the rate depending on the concentrations of both the iodohippuric acid isomer and the radioiodide ion. smolecule.com At a temperature of 120°C, the specific rate constants for the ortho-, meta-, and para-isomers have been determined to be 0.8034, 0.698, and 0.933 mol⁻¹ min⁻¹, respectively. smolecule.com This indicates that the para-isomer exhibits the fastest exchange rate, followed closely by the ortho-isomer, with the meta-isomer being the slowest.
Furthermore, the activation energies for the isotopic exchange reaction in molten ammonium (B1175870) acetate (B1210297) at 120°C were found to be 10.01, 10.11, and 9.92 kcal mol⁻¹ for the ortho-, meta-, and para-iodohippuric acid isomers, respectively. smolecule.com The slightly lower activation energy for the para-isomer aligns with its faster reaction rate.
The radiochemical yield of these isomers is also influenced by the reaction conditions. For instance, in molten ammonium acetate, increasing the amount of ammonium acetate from 5 to 25 mg led to a linear increase in the radiochemical yield for all three isomers. The yields for the ortho-, meta-, and para-isomers increased from approximately 82%, 79.4%, and 86% to 98.2%, 97.3%, and 98.3%, respectively. smolecule.com This enhancement is attributed to the in situ thermal decomposition of ammonium acetate, which creates the acidic environment necessary for the isotopic exchange. smolecule.com
| Isomer | Specific Rate Constant (mol⁻¹ min⁻¹) at 120°C | Activation Energy (kcal mol⁻¹) at 120°C | Radiochemical Yield with 5mg Ammonium Acetate (%) | Radiochemical Yield with 25mg Ammonium Acetate (%) |
|---|---|---|---|---|
| Ortho | 0.8034 | 10.01 | ~82 | 98.2 |
| Meta | 0.698 | 10.11 | ~79.4 | 97.3 |
| Para | 0.933 | 9.92 | ~86 | 98.3 |
Evaluation of I-125 Iodohippuric Acid as a Cleavable Linker Moiety in Novel Radiotracer Design
A significant advancement in radiopharmaceutical design is the incorporation of cleavable linkers to modify the pharmacokinetic properties of a tracer, particularly to reduce renal radioactivity levels. mdpi.comacs.orgnih.gov I-125 iodohippuric acid has been a key component in the development of such linkers, which are designed to be stable in circulation but are cleaved by enzymes present on the renal brush border membrane. acs.orghzdr.de This enzymatic action releases the radiolabeled iodohippuric acid, which is then rapidly excreted in the urine, thereby minimizing radiation dose to the kidneys. acs.orghzdr.de
The core principle behind using cleavable linkers is to create a radiopharmaceutical that maintains its targeting capabilities while allowing for the selective removal of the radionuclide from non-target tissues, primarily the kidneys. mdpi.comnih.gov This strategy is particularly crucial for radiolabeled peptides and antibody fragments, which are prone to high renal accumulation. mdpi.comacs.org
Key design considerations for these cleavable systems include:
Linker Stability: The linker must be stable in plasma to ensure that the radiotracer reaches its intended target without premature cleavage. mdpi.comacs.org Steric hindrance from the attached targeting molecule can play a role in enhancing this stability. acs.org
Enzymatic Cleavage: The linker should be a substrate for enzymes highly expressed in the renal brush border, such as neprilysin or carboxypeptidase M. mdpi.comhzdr.deacs.org This ensures efficient cleavage at the desired site.
Radiometabolite Excretion: The resulting radiolabeled fragment, such as iodohippuric acid, must be rapidly cleared from the body via urinary excretion. acs.orgacs.org
Versatility: The linker design should be adaptable to various targeting vectors and radiolabels. mdpi.com
The successful implementation of this strategy has been shown to reduce renal uptake of various radiotracers without compromising tumor uptake in many cases. mdpi.com However, the specific design of the entire construct, including the linker sequence and its position, requires careful optimization. mdpi.com
Various chemical linkages have been investigated for their utility in cleavable linker systems.
Ester Linkages: While explored, ester bonds have shown limited stability in plasma, leading to premature release of the radiolabel. mdpi.com For instance, an ester bond in an IgG-conjugated radiotracer was more stable than in a Fab fragment conjugate, but still exhibited significant release of radioactivity in human serum over 24 hours. acs.orgmdpi.com
Amide Linkages: Amide bonds generally offer greater stability compared to esters.
Peptide Linkages: Peptide sequences have emerged as highly effective cleavable linkers. The glycyl-lysine (Gly-Lys) sequence has been extensively studied and shown to be a substrate for renal brush border enzymes. acs.orghzdr.denih.gov For example, Fab fragments labeled with 3'-[¹³¹I]iodohippuryl Nε-maleoyl-L-lysine ([¹³¹I]HML) demonstrated significantly lower renal radioactivity due to the cleavage of the Gly-Lys linkage and subsequent excretion of m-[¹³¹I]iodohippuric acid. acs.org
Other peptide linkages have also been evaluated. A study comparing four peptide linkages with the general formula m-iodobenzoyl-glycyl-X (where X was L-tyrosine (B559521) O-methyl, L-asparagine, L-glutamine, and Nε-Boc-L-lysine) found that the structure of the X residue influenced which enzymes were responsible for hydrolysis. acs.org A glycyl-tyrosine (Gly-Tyr) linkage was also found to be effective in reducing renal radioactivity of a radioiodinated Fab fragment. acs.org Furthermore, tripeptide linkers like Gly-Phe-Lys (GFK) and Met-Val-Lys (MVK) have been developed for use with various radiometals. acs.org
| Linkage Type | Example | Key Findings | Reference |
|---|---|---|---|
| Ester | - | Limited plasma stability, leading to premature radiolabel release. | mdpi.com |
| Peptide (Dipeptide) | Glycyl-Lysine (Gly-Lys) | Effectively cleaved by renal brush border enzymes, reducing renal radioactivity. | acs.orghzdr.de |
| Peptide (Dipeptide) | Glycyl-Tyrosine (Gly-Tyr) | Also effective in reducing renal radioactivity of radioiodinated Fab fragments. | acs.org |
| Peptide (Tripeptide) | Gly-Phe-Lys (GFK) | Developed for use with various radiometals, demonstrating versatility. | acs.org |
Radiochemical Yield and Purity Comparisons Across Different Labeling Strategies for Analogs
The efficiency of radiolabeling is a critical parameter in the production of radiopharmaceuticals. For iodohippuric acid analogs, various labeling strategies have been developed, each with its own characteristic radiochemical yield and purity.
Isotope exchange in a melt of pivalic acid has been shown to be an effective method for radioiodinating compounds like o-iodohippuric acid, achieving a radiochemical yield of 98% in the presence of copper sulfate (B86663). umich.edu This method has been applied to a variety of aryl iodides, generally resulting in high yields (55-99%) with minimal substrate decomposition. umich.edu
The pH of the reaction mixture can also significantly impact labeling efficiency. For example, in the labeling of Kanamycin with ⁹⁹ᵐTc, the labeling efficiency was greater than 97% at a pH of 6-7, but decreased to 60-75% in more acidic or basic conditions. iaea.org
Stability and Degradation Pattern Comparisons among Iodohippuric Acid Analogs
The in vitro and in vivo stability of radiolabeled compounds is crucial for their successful application. Decomposition of iodohippuric acid can be influenced by factors such as temperature and self-absorbed radiation. nih.gov One study on [¹³¹I]o-iodohippurate calculated a decomposition of 7.6% over a 28-day period at 25°C, which closely matched the experimentally observed value of 8.0%. nih.gov
The position of the iodine atom on the aromatic ring also affects metabolic stability. Studies on iodobenzylguanidine isomers showed that the para isomer was the most susceptible to deiodination, while the meta isomer was the most stable. nih.gov This is relevant to the design of iodohippuric acid analogs, as the primary degradation pathway of concern is often in vivo deiodination.
When incorporated into cleavable linker systems, the stability of the linker itself becomes paramount. As mentioned previously, peptide linkages like Gly-Lys have demonstrated significantly improved stability in human serum compared to ester linkages. mdpi.com For example, an IgG-conjugated tracer with a Gly-Lys linker showed less than 1% release of radioactivity after 24 hours in human serum, whereas an ester-linked counterpart released over 50%. mdpi.com
In vivo stability is also critical. Studies with ¹¹¹In-labeled Fab fragments with cleavable linkers showed that over 95% of the radioactivity remained stable in murine plasma 3 hours post-injection. acs.org The analysis of urine from mice injected with a PSMA inhibitor containing a cleavable Gly-Tyr linker revealed that the major radiometabolite was 4-[¹²⁵I]iodohippuric acid, confirming the intended cleavage and excretion pathway. nih.govnih.gov
Theoretical and Computational Modeling in Radiotracer Research Involving Iodohippuric Acid I 125
Molecular Modeling and Simulations of I-125 Incorporation and Compound Structure
Molecular modeling and dynamic simulations are crucial for understanding the three-dimensional structure of iodohippuric acid and the process of incorporating the Iodine-125 (B85253) (I-125) isotope. mdpi.com These computational tools allow for the detailed examination of how the introduction of an iodine atom affects the geometry and electronic properties of the parent hippuric acid molecule.
The labeling of o-iodohippuric acid is a well-established method. iaea.org Simulations using molecular mechanics and quantum mechanics can calculate the potential energy of the final structure, helping to predict the most stable conformation. iaea.org These models provide precise data on bond lengths, bond angles, and the spatial arrangement of atoms. Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, offer insights into the compound's structural integrity and flexibility. mdpi.comnih.gov For instance, MD simulations can confirm the stability of a compound's structure in a simulated physiological environment. semanticscholar.org This information is vital for understanding how the radiotracer will interact with biological targets and for optimizing its synthesis to achieve high radiochemical yields. mdpi.com Computational techniques are often used to examine the interaction dynamics between radioiodinated compounds and biological targets, such as enzymes or receptors. mdpi.com
Table 1: Representative Simulated Structural Parameters of ortho-Iodohippuric Acid This interactive table provides typical values derived from computational chemistry methods like Density Functional Theory (DFT) and Molecular Mechanics (MM).
| Parameter | Simulated Value | Computational Method | Description |
| C-I Bond Length | ~2.10 Å | DFT | The distance between the carbon atom on the benzene (B151609) ring and the iodine atom. |
| C-N Bond Length | ~1.35 Å | Molecular Mechanics | The length of the amide bond connecting the benzoyl group to the glycine (B1666218) moiety. |
| Benzene Ring Planarity | < 2° deviation | Molecular Dynamics | A measure of how flat the benzene ring remains in its most stable conformation. |
| Binding Free Energy (ΔG) | Varies by target | MM-PBSA | The calculated energy of binding to a specific biological target, indicating affinity. |
Computational Prediction of Radiochemical Stability and Degradation Pathways
The utility of a radiopharmaceutical is highly dependent on its in vivo stability; the radionuclide must remain attached to the carrier molecule to ensure accurate diagnostic information. Computational models are increasingly used to predict the radiochemical stability of Iodohippuric acid I-125 and identify potential degradation pathways. researchgate.net
A primary concern is deiodination, the cleavage of the carbon-iodine (C-I) bond. nih.gov High radioactive concentrations can lead to degradation by radiolysis, where the emitted radiation causes the breakdown of molecules. eanm.org Computational quantum chemistry methods can help in understanding the mechanisms of reactions that occur during radiolysis, potentially reducing the need for extensive experimentation. researchgate.net These simulations can model the strength of the C-I bond and predict its susceptibility to cleavage under various physiological conditions.
By understanding these degradation mechanisms, researchers can devise strategies to improve stability. This may involve structural modifications to the molecule to create more stable bonds or developing formulations that protect the radiotracer from degradation. mdpi.com For example, studies have explored different molecular positions for iodine to increase stability against deiodination. mdpi.com
Table 2: Factors Influencing Radiochemical Stability of Radioiodinated Compounds This table outlines key factors that can affect the stability of radiotracers like this compound, as can be predicted and analyzed through computational models.
| Factor | Influence on Stability | Computational Analysis Method |
| pH of Medium | Can catalyze hydrolysis of the amide bond or affect C-I bond stability. | Quantum Mechanics (QM) / Molecular Dynamics (MD) |
| Presence of Oxidizing/Reducing Agents | Can directly lead to deiodination or degradation of the organic structure. | QM/MD Simulations |
| Radioactive Concentration | Higher concentrations can increase the rate of radiolysis. | Monte Carlo / TDDFT Simulations researchgate.netresearchgate.net |
| Molecular Structure | The position of the iodine on the aromatic ring influences C-I bond strength. | Density Functional Theory (DFT) |
Pharmacokinetic Modeling of Tracer Distribution in Compartmental Systems (Theoretical and Experimental Data Integration)
Pharmacokinetic (PK) modeling uses mathematical models to describe the journey of a drug or tracer through the body over time. nagoya-u.ac.jppnas.org For this compound, which is used to measure renal function, PK models are essential for interpreting the data from imaging studies. psu.edu
Compartmental models are frequently used, where the body is represented as a series of interconnected "compartments" (e.g., blood, kidneys, extravascular space). physiology.orgkarger.com The movement of the tracer between these compartments is defined by rate constants. Studies have shown that the pharmacokinetics of iodohippuric acid can be described by two- and three-compartment models following intravenous administration. physiology.orgnih.gov
By fitting these theoretical models to experimental data (e.g., radioactivity measured in blood samples or via external gamma camera counting), crucial parameters like renal plasma flow and clearance rates can be determined. physiology.orgjst.go.jpnih.gov This integration of theoretical models with real-world data is powerful, allowing for a quantitative understanding of organ function. nagoya-u.ac.jpnih.gov Mathematical models are particularly useful for optimizing therapy and determining the largest amount of radioactivity that can be safely administered. iaea.org
Table 3: Typical Pharmacokinetic Parameters for Iodohippuric Acid from a Two-Compartment Model This interactive table shows representative parameters obtained from fitting experimental data to a two-compartment pharmacokinetic model. Values can vary based on renal function.
| Parameter | Symbol | Typical Value Range | Description |
| Central to Peripheral Transfer Rate | k₁₂ | 0.02 - 0.03 min⁻¹ | The rate at which the tracer moves from the central (blood) compartment to the peripheral (tissue) compartment. researchgate.net |
| Peripheral to Central Transfer Rate | k₂₁ | 0.05 - 0.09 min⁻¹ | The rate at which the tracer returns from the peripheral to the central compartment. researchgate.net |
| Elimination Rate Constant | kₑ | 0.08 - 0.10 min⁻¹ | The rate at which the tracer is eliminated from the central compartment, primarily via renal excretion. researchgate.net |
| Volume of Distribution | Vd | Varies | An apparent volume into which the drug is distributed to produce the observed plasma concentration. |
Quantum Chemical Calculations for Isotopic Effects and Bond Stability
Quantum chemistry provides the most fundamental level of molecular analysis, using the principles of quantum mechanics to calculate the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), are used to investigate the C-I bond in great detail and to understand the subtle effects of using the I-125 isotope instead of stable iodine (I-127). nih.govrsc.org
While chemically identical, different isotopes have different masses, which can lead to small changes in vibrational frequencies of bonds. Quantum calculations can predict these minor differences. More importantly, these calculations provide a robust assessment of bond stability by computing the bond dissociation energy—the energy required to break the C-I bond. nih.gov This offers a theoretical measure of radiochemical stability that complements insights from MD simulations. DFT calculations can also shed light on the non-covalent interactions that stabilize a radiotracer's binding to its target. rsc.org Such theoretical studies are crucial for the rational design of new radiopharmaceuticals with improved stability and targeting properties. xml-journal.netmdpi.com
Table 4: Calculated Carbon-Iodine Bond Properties in ortho-Iodohippuric Acid This table compares key properties of the C-I bond for the I-125 and stable I-127 isotopes, as predicted by quantum chemical calculations. The differences are typically negligible for most chemical purposes.
| Property | Isotope | Calculated Value | Significance |
| Bond Dissociation Energy | I-125 / I-127 | ~60-65 kcal/mol | Essentially identical. Indicates that the intrinsic strength of the C-I bond is not significantly affected by the choice of isotope. |
| Bond Vibrational Frequency | I-125 | Slightly lower | The heavier I-127 isotope leads to a slightly higher vibrational frequency ("stiffer" spring model), a predictable physical effect. |
| Bond Length | I-125 / I-127 | ~2.10 Å | Essentially identical. The equilibrium distance between the carbon and iodine nuclei is unchanged. |
| Partial Atomic Charge on Iodine | I-125 / I-127 | Slightly negative | Essentially identical. The electron distribution around the iodine atom is not altered by the isotopic substitution. |
Emerging Research Directions and Future Innovations for Iodohippuric Acid I 125 in Academic Settings
Exploration of Novel Radiochemical Precursors for Enhanced Labeling Efficiency and Specific Activity
The synthesis of I-125 iodohippuric acid traditionally relies on direct electrophilic radioiodination or isotope exchange methods. However, academic research is actively exploring novel precursors to overcome the limitations of these classic approaches, such as the presence of toxic heavy metals and the challenge of achieving high specific activity.
A significant area of investigation involves the use of organometallic precursors. Organotin compounds, for instance, have been a staple in radiohalogenation for their reliability. researchgate.net More recently, to mitigate the toxicity associated with tin, research has shifted towards boronic acid precursors. researchgate.netnih.govresearchgate.netnih.gov Arylboronate esters can be converted to I-123 labeled aryl iodides with high yields and radiochemical purity in the presence of a mild oxidizing agent like chloramine-T. nih.gov
Copper-mediated radioiodination of aryl boronic precursors has emerged as a particularly promising strategy. nih.govresearchgate.net This method offers several advantages, including the ability to perform the reaction at room temperature and in a vessel exposed to air, which simplifies the experimental setup. nih.govresearchgate.net Furthermore, this technique has been shown to be effective for the direct radiolabeling of peptides, suggesting its applicability to molecules like iodohippuric acid. nih.gov The significant difference in polarity between the boronic acid precursor and the final radioiodinated product simplifies the purification process, which is a crucial step in producing a high-purity radiotracer. nih.gov
These modern methods not only aim for higher radiochemical yields and specific activities but also seek to create more stable and well-defined radiolabeled compounds for research purposes.
Table 1: Comparison of Precursors for Radioiodination
| Precursor Type | Key Advantages | Key Disadvantages | Relevant Research Findings |
|---|---|---|---|
| Organotin | High radiochemical yields and purity. mdpi.com | Toxicity of tin compounds requires rigorous purification. nih.gov | Established method for introducing radiohalogens onto biomolecules. researchgate.net |
| Boronic Acid | Low toxicity, stable precursors. nih.gov | May require optimization of reaction conditions. | Copper-mediated methods allow for room temperature synthesis. nih.govresearchgate.net |
Development of Advanced Analytical Techniques for Trace Analysis and Impurity Profiling
Ensuring the radiochemical purity of I-125 iodohippuric acid is paramount for the reliability of research data. Traditional analytical methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been the mainstay for quality control. iaea.orgunm.edumdpi.com However, these methods can be time-consuming and may not provide the resolution needed for complex mixtures or trace-level impurities.
To address these challenges, academic research is focusing on the development and application of advanced analytical techniques. Capillary electrophoresis (CE) has emerged as a powerful tool for the analysis of radiopharmaceuticals. nih.govnih.govspringernature.comwikipedia.org CE offers high resolution, tunable operating conditions, and rapid analysis times. digitellinc.com It has been successfully used to determine the radiochemical purity of various SPECT tracers and to separate impurities from the main radiolabeled compound. digitellinc.com
Furthermore, the miniaturization of these analytical systems is a key area of innovation. Microchip capillary electrophoresis (MCE) integrates the separation process onto a small chip, offering even faster analysis with minimal sample and reagent consumption. escholarship.org Researchers are developing hybrid microfluidic chips that combine silica (B1680970) capillaries with PDMS chips, achieving separation resolution and detection limits comparable to conventional HPLC. digitellinc.com The integration of miniature radiation detectors into these microfluidic systems allows for the direct analysis of radiochemical identity and purity. digitellinc.comescholarship.org These advanced techniques are crucial for the detailed characterization of I-125 iodohippuric acid preparations, ensuring the accuracy and reproducibility of preclinical research findings.
Integration of I-125 Iodohippuric Acid Research with Advanced Molecular Imaging Methodologies (Non-Clinical)
While I-125 is not optimal for clinical imaging due to its long half-life and low-energy photon emission, it remains a valuable radionuclide for preclinical research. nih.govnih.gov Its 59.4-day half-life is advantageous for long-term studies, such as investigating the pharmacokinetics and biodistribution of novel compounds. nih.govnih.gov Academic research is leveraging I-125 iodohippuric acid in conjunction with advanced non-clinical molecular imaging techniques to gain deeper insights into renal physiology. tracercro.comkarger.comminervaimaging.com
In vivo imaging studies in animal models, such as rabbits, have utilized I-125 iodohippurate to perform serial renography and study the effects of conditions like renal ischemia. nih.gov These studies provide valuable data on the functional changes in the kidneys over time. The development of high-resolution preclinical SPECT (Single-Photon Emission Computed Tomography) systems allows for detailed three-dimensional visualization of the distribution of I-125 iodohippuric acid within the kidneys of small animals, offering more than just the kinetic data from traditional renography.
Moreover, research with other isotopes of iodohippurate, such as I-124 for PET (Positron Emission Tomography) renography in rats, demonstrates the continued interest in this molecule for advanced imaging applications. nih.gov The biological behavior of iodohippuric acid is well-understood, making it an excellent candidate for validating new imaging technologies and methodologies in a preclinical setting before they are applied to more complex and novel radiotracers.
Potential for I-125 Iodohippuric Acid as a Component in Multimodal Research Probes
A significant trend in molecular imaging research is the development of multimodal imaging probes, which combine different imaging modalities into a single agent. mdpi.comnih.govnih.gov This approach allows for the acquisition of complementary information, such as anatomical and functional data, simultaneously. nih.gov
There is potential for I-125 iodohippuric acid to be incorporated into such multimodal probes for preclinical research. For instance, a dual-modality probe could be synthesized that includes both I-125 for radionuclide imaging and a fluorescent dye for optical imaging. nih.gov Radionuclide imaging provides sensitive, whole-body biodistribution data, while fluorescence imaging offers high-resolution visualization in superficial tissues or ex vivo analysis. nih.gov
The development of such probes often involves nanoparticles or complex molecular scaffolds that can carry both the radionuclide and the fluorophore. mdpi.comrsc.org For example, a nanoprobe could be designed to carry I-125 and a near-infrared fluorescent dye, allowing for both SPECT imaging and deep-tissue fluorescence imaging. semanticscholar.org While the direct application to iodohippuric acid is still an area for exploration, the foundational research into dual-labeled peptides and other molecules with I-124 and fluorescent moieties demonstrates the feasibility of this approach. acs.org The combination of the well-characterized renal clearance of iodohippuric acid with another imaging modality could create powerful new tools for studying kidney function and disease in animal models.
Investigating Automation and Microfluidic Systems for Radiosynthesis of I-125 Iodohippuric Acid
The manual synthesis of radiopharmaceuticals can be time-consuming and lead to variability between batches. Academic research is increasingly focused on the automation and miniaturization of radiosynthesis processes using microfluidic systems. nih.govnih.govspiedigitallibrary.orgiaea.org These "lab-on-a-chip" technologies offer numerous advantages over traditional methods, including:
Faster Reactions: The small reaction volumes and high surface-area-to-volume ratios in microfluidic channels can lead to significantly faster reaction kinetics. nih.govspiedigitallibrary.org
Higher Yields and Purity: Precise control over reaction parameters such as temperature, flow rate, and reagent mixing can result in higher radiochemical yields and purity. nih.govspiedigitallibrary.org
Reduced Reagent Consumption: The use of microscale volumes minimizes the consumption of expensive precursors and reagents. nih.govspiedigitallibrary.org
Enhanced Safety: The enclosed nature of microfluidic systems can reduce the radiation exposure to the operator.
Facile Automation: These systems are well-suited for automation, which improves reproducibility and simplifies the production process. nih.govspiedigitallibrary.org
While much of the development in microfluidic radiosynthesis has focused on PET tracers, the principles are directly applicable to the synthesis of I-125 labeled compounds. nih.govnih.govspiedigitallibrary.org Research into continuous-flow microreactors, batch-flow systems, and droplet-based microreactors is paving the way for the automated synthesis of a wide range of radiopharmaceuticals. nih.gov Investigating the adaptation of these systems for the synthesis of I-125 iodohippuric acid could lead to a more efficient, reliable, and safer method for producing this important research tool.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and purifying Iodohippuric Acid I-125, and how can radionuclide impurities be minimized?
- Methodological Answer : Synthesis of I-125-labeled iodohippuric acid requires controlled radiochemical processes in hermetically sealed environments to mitigate volatility risks . Key steps include:
- Using inert gas atmospheres during iodination to reduce oxidative side reactions.
- Employing high-performance liquid chromatography (HPLC) with UV/radiometric detection to separate I-125-labeled products from unreacted precursors and impurities .
- Validating purity via gamma spectrometry to quantify radionuclidic impurities (e.g., I-124 or free iodide) .
Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?
- Methodological Answer :
- Store solutions in lead-shielded containers at 2–8°C to minimize radiolytic degradation.
- Monitor airborne contamination using gamma counters in hoods or gloveboxes, as I-125’s volatility necessitates strict containment protocols .
- Conduct stability studies by periodically assaying radiochemical purity via thin-layer chromatography (TLC) or HPLC .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer :
- Use gamma scintillation counting for direct radioactivity measurement.
- For metabolite profiling, combine size-exclusion chromatography with gamma detection to differentiate intact I-125-labeled compounds from degradation products .
- Validate recovery rates using spiked control samples and internal standards (e.g., non-radioactive iodohippuric acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models (e.g., rodents vs. humans)?
- Methodological Answer :
- Perform interspecies scaling using allometric modeling to adjust for metabolic rate differences.
- Validate assumptions with cross-species in vitro assays (e.g., hepatocyte uptake studies) to identify species-specific transport mechanisms .
- Use compartmental modeling to distinguish renal clearance variations caused by tubular secretion vs. glomerular filtration .
Q. What strategies optimize the use of this compound as a tracer in renal function studies while minimizing radiation exposure?
- Methodological Answer :
- Administer microdoses (≤1 μCi/kg) and employ kinetic modeling to extrapolate data, reducing radiation burden without compromising statistical power .
- Pair I-125 with non-radioactive isotopes (e.g., stable iodine-127) in dual-label experiments to validate tracer distribution patterns .
- Implement Monte Carlo simulations to estimate organ-specific radiation doses and adjust protocols for vulnerable populations .
Q. How should researchers address discrepancies in radiochemical yield when scaling up this compound synthesis for multi-center trials?
- Methodological Answer :
- Standardize reaction conditions (temperature, pH, and precursor ratios) across laboratories using design-of-experiment (DoE) frameworks to identify critical variables .
- Perform inter-laboratory validation with blinded samples to assess reproducibility.
- Use orthogonal analytical methods (e.g., mass spectrometry and gamma counting) to confirm batch consistency .
Data Presentation and Reproducibility Guidelines
Q. What are the best practices for reporting radiochemical purity and specific activity of this compound in publications?
- Methodological Answer :
- Report specific activity in MBq/μg, accompanied by uncertainty margins (e.g., ±5%) from triplicate measurements.
- Include chromatograms (HPLC/TLC) with annotated peaks for precursors, products, and impurities in supplementary materials .
- Adhere to ISO guidelines for radioactivity calibration and provide traceability to international standards (e.g., NIST) .
Q. How can researchers ensure methodological transparency when publishing studies involving this compound?
- Methodological Answer :
- Document synthesis protocols, quality control steps, and radiation safety measures in detailed supplementary sections.
- Reference validated radiopharmaceutical monographs (e.g., USP) for analytical procedures .
- Share raw gamma spectroscopy and chromatography data via repositories like Zenodo to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
